α-Amylase Inhibition Potency: Isothiazole Core vs. Thiazole Core Derivatives
Within a series of 25 thiazole-based carbohydrazide derivatives evaluated for α-amylase inhibition, the most potent analog (compound 14) exhibited an IC₅₀ of 1.709 ± 0.12 μM, which is comparable to the standard acarbose (IC₅₀ = 1.637 ± 0.153 μM) [1]. While 4-Amino-1,2-thiazole-3-carbohydrazide is the core scaffold for such derivatives, it is crucial to note that the activity of the final derivative is highly sensitive to the substitution pattern. For instance, moving the nitro group from the para (compound 14) to the ortho (compound 12) or meta (compound 13) positions reduces activity to IC₅₀ = 2.416 ± 0.04 μM and 2.544 ± 0.06 μM, respectively [1]. This highlights the critical role of the precise geometry and electronic properties conferred by the 3-carbohydrazide-4-amino-isothiazole framework.
| Evidence Dimension | α-Amylase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Core scaffold for derivative with IC₅₀ = 1.709 ± 0.12 μM (Compound 14, para-nitro derivative) [1] |
| Comparator Or Baseline | Acarbose (standard): IC₅₀ = 1.637 ± 0.153 μM; Ortho-nitro derivative (Compound 12): IC₅₀ = 2.416 ± 0.04 μM; Meta-nitro derivative (Compound 13): IC₅₀ = 2.544 ± 0.06 μM [1] |
| Quantified Difference | Compound 14 is ~1.04x less potent than acarbose, but ~1.41x more potent than the ortho-nitro analog and ~1.49x more potent than the meta-nitro analog. |
| Conditions | In vitro α-amylase enzyme inhibition assay. |
Why This Matters
The scaffold's ability to generate derivatives with potency on par with a clinical standard underscores its value for lead optimization; procurement of the precise scaffold ensures the correct starting point for SAR studies.
- [1] Taha, M., Irshad, M., Imran, S., Rahim, F., Selvaraj, M., Almandil, N. B., ... & Ibrahim, M. (2019). Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor and Their Molecular Docking Study. Heteroatom Chemistry, 2019, 7502347. View Source
